Cas no 2136060-70-1 (2-{3-[(1R)-1-hydroxyethyl]azetidin-1-yl}benzaldehyde)

2-{3-[(1R)-1-hydroxyethyl]azetidin-1-yl}benzaldehyde structure
2136060-70-1 structure
Product name:2-{3-[(1R)-1-hydroxyethyl]azetidin-1-yl}benzaldehyde
CAS No:2136060-70-1
MF:C12H15NO2
Molecular Weight:205.253003358841
CID:6543601
PubChem ID:165460849

2-{3-[(1R)-1-hydroxyethyl]azetidin-1-yl}benzaldehyde 化学的及び物理的性質

名前と識別子

    • 2136060-70-1
    • 2-{3-[(1R)-1-hydroxyethyl]azetidin-1-yl}benzaldehyde
    • EN300-726016
    • インチ: 1S/C12H15NO2/c1-9(15)11-6-13(7-11)12-5-3-2-4-10(12)8-14/h2-5,8-9,11,15H,6-7H2,1H3/t9-/m1/s1
    • InChIKey: HCWHVZXLYOTEAN-SECBINFHSA-N
    • SMILES: O[C@H](C)C1CN(C2C=CC=CC=2C=O)C1

計算された属性

  • 精确分子量: 205.110278721g/mol
  • 同位素质量: 205.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 226
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.3
  • トポロジー分子極性表面積: 40.5Ų

2-{3-[(1R)-1-hydroxyethyl]azetidin-1-yl}benzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-726016-1.0g
2-{3-[(1R)-1-hydroxyethyl]azetidin-1-yl}benzaldehyde
2136060-70-1
1g
$0.0 2023-06-06

2-{3-[(1R)-1-hydroxyethyl]azetidin-1-yl}benzaldehyde 関連文献

2-{3-[(1R)-1-hydroxyethyl]azetidin-1-yl}benzaldehydeに関する追加情報

Professional Introduction to Compound with CAS No. 2136060-70-1 and Product Name: 2-{3-[(1R)-1-hydroxyethyl]azetidin-1-yl}benzaldehyde

The compound with the CAS number 2136060-70-1 and the product name 2-{3-[(1R)-1-hydroxyethyl]azetidin-1-yl}benzaldehyde represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a benzaldehyde moiety combined with an azetidine ring substituted with a (1R)-1-hydroxyethyl group introduces unique pharmacophoric features that make this compound a promising candidate for further exploration.

Recent research in the domain of heterocyclic compounds has highlighted the importance of azetidine derivatives in the design of novel therapeutic agents. The azetidine ring, a six-membered saturated heterocycle, is known for its ability to mimic natural amino acid structures, which can be exploited in the development of peptidomimetics. The specific configuration of the (1R)-1-hydroxyethyl substituent in 2-{3-[(1R)-1-hydroxyethyl]azetidin-1-yl}benzaldehyde enhances its interactions with biological targets, making it a valuable scaffold for drug discovery.

Benzaldehyde derivatives have long been recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. The incorporation of a benzaldehyde group into the azetidine framework of 2-{3-[(1R)-1-hydroxyethyl]azetidin-1-yl}benzaldehyde not only enhances its structural complexity but also broadens its potential pharmacological spectrum. This dual functionality makes the compound an attractive candidate for investigating novel therapeutic mechanisms.

In the context of modern drug development, computational modeling and high-throughput screening have become indispensable tools for identifying promising lead compounds. The structural features of 2-{3-[(1R)-1-hydroxyethyl]azetidin-1-yl}benzaldehyde make it an ideal candidate for these approaches. Studies have demonstrated that molecules with similar structural motifs exhibit enhanced binding affinity to various biological targets, including enzymes and receptors involved in critical cellular processes.

The synthesis of 2-{3-[(1R)-1-hydroxyethyl]azetidin-1-yl}benzaldehyde involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, such as asymmetric hydrogenation and stereoselective functionalization, have been employed to achieve the desired stereochemical purity. These synthetic strategies not only highlight the technical prowess of modern organic chemistry but also underscore the importance of precision in constructing complex molecular architectures.

Preclinical studies have begun to explore the pharmacological profile of 2-{3-[(1R)-1-hydroxyethyl]azetidin-1-yl}benzaldehyde. Initial findings suggest that this compound exhibits significant activity against certain disease-related pathways, making it a promising candidate for further development. The benzaldehyde moiety appears to play a crucial role in mediating these effects, possibly through interactions with specific enzymes or receptors. Additionally, the azetidine ring contributes to the compound's ability to modulate biological processes at multiple levels.

The potential applications of 2-{3-[(1R)-1-hydroxyethyl]azetidin-1-yl}benzaldehyde extend beyond traditional therapeutic areas. Researchers are exploring its utility in regenerative medicine and neurodegenerative disorders, where its unique structural features may offer novel treatment strategies. The compound's ability to interact with biological targets in a selective manner makes it a versatile tool for addressing complex diseases.

As our understanding of molecular interactions continues to evolve, compounds like 2-{3-[(1R)-1-hydroxyethyl]azetidin-1-yl}benzaldehyde will play an increasingly important role in drug discovery and development. The integration of cutting-edge technologies, such as machine learning and artificial intelligence, into pharmacological research is expected to accelerate the identification and optimization of such molecules. This synergy between chemistry and computational science holds great promise for accelerating the pace of innovation in medicinal chemistry.

In conclusion, 2-{3-[(1R)-1-hydroxyethyl]azetidin-1-yl}benzaldehyde represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising pharmacological profile make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications and mechanisms of action, this compound is poised to make substantial contributions to human health and well-being.

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